1-Chloro-4-methoxynaphthalen-2-ol
Overview
Description
1-Chloro-4-methoxynaphthalen-2-ol is an organic compound with the molecular formula C11H9ClO2 and a molecular weight of 208.64 g/mol . This compound is part of the naphthalene family, characterized by a naphthalene ring substituted with a chlorine atom at the first position and a methoxy group at the fourth position, along with a hydroxyl group at the second position. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-4-methoxynaphthalen-2-ol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 1-chloro-4-methoxynaphthalene with a hydroxylating agent under specific conditions . The reaction typically requires a strong base and a suitable solvent to facilitate the substitution of the chlorine atom with a hydroxyl group.
Industrial Production Methods
Industrial production of this compound often involves large-scale nucleophilic aromatic substitution processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-methoxynaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium amide (NaNH2) or thiourea (NH2CSNH2) are employed under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
1-Chloro-4-methoxynaphthalen-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Chloro-4-methoxynaphthalen-2-ol involves its interaction with specific molecular targets. The compound can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by a nucleophile. This reaction is facilitated by the electron-withdrawing nature of the chlorine atom, which makes the aromatic ring more susceptible to nucleophilic attack . The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
1-Chloro-4-methoxynaphthalen-2-ol can be compared with other similar compounds, such as:
4-Chloro-1-naphthol: Used as a chromogenic substrate in biochemical assays.
4-Methoxy-1-naphthol: Utilized in the synthesis of various organic compounds.
2-(Chloromethyl)naphthalene:
These compounds share structural similarities but differ in their specific functional groups and reactivity, highlighting the unique properties and applications of this compound.
Properties
IUPAC Name |
1-chloro-4-methoxynaphthalen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO2/c1-14-10-6-9(13)11(12)8-5-3-2-4-7(8)10/h2-6,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJJNFUULUDEMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=CC=CC=C21)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201294440 | |
Record name | 2-Naphthalenol, 1-chloro-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201294440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26853-42-9 | |
Record name | 2-Naphthalenol, 1-chloro-4-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26853-42-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Naphthalenol, 1-chloro-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201294440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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